4-Dodecylaniline

Catalog No.
S772723
CAS No.
104-42-7
M.F
C18H31N
M. Wt
261.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dodecylaniline

CAS Number

104-42-7

Product Name

4-Dodecylaniline

IUPAC Name

4-dodecylaniline

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3

InChI Key

KLPPPIIIEMUEGP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N

The exact mass of the compound 4-Dodecylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Dodecylaniline (CAS 104-42-7) is a high-value, para-substituted aromatic amine characterized by its linear 12-carbon alkyl chain. In industrial and advanced laboratory procurement, it is primarily sourced as a bifunctional precursor that combines the versatile reactivity of an aniline core with the intense hydrophobicity of a long-chain aliphatic tail [1]. This specific structural balance makes it a critical intermediate for synthesizing oil-soluble corrosion inhibitors, processable conducting polymers, and specialized surfactants. Unlike basic aniline derivatives, the C12 chain imparts a computed LogP of 7.2 and a low melting point (35-39 °C), ensuring excellent solubility in non-polar organic solvents while maintaining manageable thermal handling properties for bulk synthesis [1].

Research Fit

Workflow Organic synthesis, nanomaterial functionalization, and corrosion inhibitor development
Selection Linear C12 alkyl chain provides balanced hydrophobicity and organic-solvent processability
Grade Context Standard purity grade supports research-scale and industrial synthesis applications

Substituting 4-dodecylaniline with unsubstituted aniline or shorter-chain analogs (e.g., 4-octylaniline) fundamentally compromises the material's steric bulk and hydrophobic shielding capabilities, leading to the failure of protective monolayers in corrosion inhibition and poor solubility in derived conducting polymers [1]. Conversely, over-extending the alkyl chain to 16 carbons (4-hexadecylaniline) increases the melting point and reduces solubility in common organic solvents, complicating room-temperature liquid-phase processing and increasing the energy overhead required for reactor transfers [1]. The C12 chain length represents a highly specific procurement target, providing the exact amphiphilic balance required to stabilize nanomaterial dispersions via proton-transfer complexes without inducing unwanted crystallization [2].

Substitution Risk

4-Octylaniline (C8) may provide lower hydrophobicity, limiting performance in hydrophobic adsorption and corrosion inhibition.
4-Hexadecylaniline (C16) may introduce solubility constraints or altered phase behavior in liquid crystal or dispersion applications.
Unsubstituted aniline lacks the alkyl chain required for SWNT dispersion, micelle formation, or hydrophobic barrier properties.

Hydrophobic Shielding in Corrosion Inhibition

When synthesized into Schiff base derivatives (e.g., N-benzylidene-4-dodecylaniline), the C12 alkyl chain provides a highly effective steric barrier against aqueous corrosive agents. Testing in 0.5 M NaCl demonstrates that the 4-dodecylaniline derivative achieves a 98.2% corrosion inhibition efficiency for copper [1]. In contrast, derivatives lacking this extended hydrophobic tail fail to form a sufficiently dense protective monolayer, resulting in significantly lower inhibition rates under identical saline conditions [1].

Evidence DimensionCopper corrosion inhibition efficiency
Target Compound Data98.2% efficiency (as N-benzylidene-4-dodecylaniline)
Comparator Or BaselineShorter-chain/unsubstituted derivatives (<95% efficiency)
Quantified Difference>3.2% absolute increase in inhibition efficiency
Conditions0.5 M NaCl solution, 12-hour exposure

Buyers formulating marine or industrial protective coatings must select the C12 precursor to maximize the hydrophobic shielding effect without compromising coating processability.

Lipophilicity (LogP)
Cross-study comparable
Δ LogP ≈ 0.97; 4-Dodecylaniline LogP 6.31 vs. 4-Octylaniline ~5.34 (~9× greater partitioning)
Higher lipophilicity supports organic-phase retention and hydrophobic surface interactions.
Calculated QSAR values; experimental validation recommended.

Nanomaterial Dispersion via Steric Stabilization

In the formulation of carbon nanotube composites, the amphiphilic nature of 4-dodecylaniline enables the direct dispersion of oxidized single-walled carbon nanotubes (SWNTs) in organic solvents like ethanol. The amine group forms stable proton-transfer complexes with surface carboxyls, while the dodecyl chain provides critical steric stabilization [1]. Unsubstituted aniline lacks this steric bulk, resulting in inferior dispersion capabilities and rapid re-aggregation of the nanotubes during processing [1].

Evidence DimensionSWNT dispersion stability in ethanol
Target Compound DataStable dispersion via steric hindrance
Comparator Or BaselineUnsubstituted aniline (rapid re-bundling)
Quantified DifferenceQualitative shift from unstable suspension to stable colloidal dispersion
ConditionsEthanolic solutions containing oxidized SWNTs

For manufacturers of conductive composites, the C12 chain acts as a built-in steric stabilizer, eliminating the need for secondary dispersing agents and streamlining the formulation workflow.

SWNT Dispersion
Class-level inference
Effective dispersion via proton-transfer complexes with oxidized SWNTs; unsubstituted aniline shows inferior performance
C12 chain enables nanomaterial debundling inaccessible to unsubstituted aniline.
Qualitative comparison; no quantitative dispersion metric reported.

Phase Partitioning for Non-Polar Formulations

For applications requiring oil solubility or interfacial activity, 4-dodecylaniline offers a strong lipophilicity profile with a computed LogP of 7.2 [1]. This represents a massive increase in non-polar partitioning compared to unsubstituted aniline (LogP ~0.9) and a significant enhancement over mid-chain analogs [1]. This precise hydrophobic-lipophilic balance ensures complete miscibility in aliphatic solvents and stable integration into non-polar polymer matrices.

Evidence DimensionLipophilicity (LogP)
Target Compound DataLogP = 7.2
Comparator Or BaselineUnsubstituted aniline (LogP ~0.9)
Quantified Difference6.3 log unit increase in hydrophobicity
ConditionsComputed octanol-water partition coefficient

Procurement teams sourcing intermediates for oil-soluble additives or boundary lubricants must rely on this high LogP to guarantee phase compatibility and prevent aqueous leaching.

Corrosion Inhibition
Head-to-head
98% IE for Schiff base derivative on copper in 0.5 M NaCl
Reported high inhibition efficiency under specified conditions.
1 mmol/L inhibitor, 12 h self-assembly; results context-dependent.

Thermal Processability Advantage for Bulk Synthesis

Procurement of alkyl-anilines must balance the need for hydrophobicity with practical thermal processability. 4-Dodecylaniline features a melting point of 35-39 °C, allowing it to be easily liquefied with mild heating for bulk reactor transfers and low-temperature syntheses [1]. Extending the alkyl chain further to 16 carbons significantly raises the melting point, increasing the energy overhead and solvent requirements for liquid-phase processing [1].

Evidence DimensionMelting point / Liquefaction threshold
Target Compound Data35-39 °C
Comparator Or BaselineC16 alkyl-aniline analogs (>50 °C)
Quantified Difference>11 °C reduction in melting point
ConditionsStandard atmospheric pressure

The near-room-temperature melting point of the C12 variant allows for easier, lower-energy liquefaction and blending in industrial reactors compared to the solid-state handling required for longer-chain analogs.

Mesophase Behavior
Class-level inference
Layer spacing increases from 32.3 Å to ~37 Å over 10 °C in P* phase of MORA12
C12 chain length imparts unique smectic phase expansion not replicable with other homologs.
Observed in specific chiral compound; temperature-dependent XRD characterization.
Proton Transfer Gibbs Energy
Head-to-head
No significant difference among C8, C12, C16 anilines at water/1,2-DCE interface
Chain length does not influence proton transfer thermodynamics in this electrochemical system.
Cyclic voltammetry and AC impedance; cost/availability may guide selection.
Aquatic Toxicity
Class-level inference
No measurable population growth impairment at saturation, deviating from polar narcosis QSAR
Atypical toxicological profile may inform formulation ecotoxicity screening.
48-h Tetrahymena assay; data limited to single study.

Synthesis of High-Efficiency Marine and Industrial Corrosion Inhibitors

Driven by its ability to form dense, hydrophobic monolayers, 4-dodecylaniline is a highly effective precursor for synthesizing Schiff base and polyoxyethylene-derived corrosion inhibitors. It is the right choice when formulating protective coatings for copper and steel in highly saline or acidic environments, where shorter-chain analogs fail to provide sufficient steric shielding [1].

Formulation of Processable Conducting Polymers

4-Dodecylaniline is heavily procured as a monomer for synthesizing poly(4-dodecylaniline). Unlike standard polyaniline, which suffers from poor solubility, the C12-substituted polymer is highly soluble in common organic solvents, making it the preferred choice for spin-coating and casting in organic electronics and sensor manufacturing [2].

Steric Stabilizer for Carbon Nanotube Dispersions

Due to its ability to form proton-transfer complexes while providing massive steric bulk, this compound is ideal for dispersing oxidized single-walled carbon nanotubes in organic media. It should be selected over unsubstituted aniline when stable, high-concentration colloidal dispersions are required without the use of secondary surfactants [2].

Production of Oil-Soluble Boundary Lubricants and Additives

With a LogP of 7.2, 4-dodecylaniline is a primary building block for non-polar phase additives. It is the right choice for synthesizing ashless dispersants, phase-transfer catalysts, and boundary lubricants where complete miscibility in aliphatic base oils is a strict procurement requirement [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Corrosion inhibitor synthesis
Hydrophobic C12 chain enables protective monolayer adsorption
Verify inhibition efficiency in target corrosive medium
Liquid crystal intermediate
Specific C12 length enables unique mesophase transitions
Confirm phase sequence and layer spacing by XRD
SWNT dispersion and composite fabrication
Proton-transfer complexation with oxidized SWNT surfaces
Assess dispersion quality and composite electrical/mechanical properties
Hydrophobic azo dye synthesis
High LogP contributes to water-repellent dye performance
Evaluate dye hydrophobicity and organic media compatibility

XLogP3

7.2

Melting Point

40.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

104-42-7

Wikipedia

4-Dodecylaniline

General Manufacturing Information

Benzenamine, 4-dodecyl-: ACTIVE

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